molecular formula C10H13BrClN B1523610 7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride CAS No. 1263378-86-4

7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Cat. No. B1523610
M. Wt: 262.57 g/mol
InChI Key: UJYZSZGQLKWZME-UHFFFAOYSA-N
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Description

“7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride” is a chemical compound with the molecular formula C9H11BrClN . It is used as a pharmaceutical intermediate . The compound is part of a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as “7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of “7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride” can be represented by the SMILES string Brc1ccc2CCNCc2c1 . The compound has a molecular weight of 248.55 .


Physical And Chemical Properties Analysis

“7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride” is a solid compound . It is insoluble in water .

Scientific Research Applications

Neurological Studies

Tetrahydroisoquinolines, like salsolinol and its derivatives, have been the subject of neurological studies. Research by Collins et al. (1979) indicated that dopamine-related tetrahydroisoquinolines were found in significantly higher concentrations in the urine of alcoholic subjects after alcohol consumption, suggesting their relevance in studying substance addiction and its metabolic pathways (Collins et al., 1979).

Additionally, Moser et al. (2005) explored the relationship between tetrahydroisoquinoline derivatives like salsolinol and visual hallucinations in L-dopa treated patients with Parkinson's disease, highlighting the potential role of these compounds in neurological disorders (Moser et al., 2005).

Imaging and Diagnostics

The compound 18F-ISO-1, structurally related to isoquinolines, was studied by Dehdashti et al. (2013) for its application in imaging tumor proliferation. The study evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation using PET scans, demonstrating the relevance of isoquinoline derivatives in diagnostic imaging and oncology research (Dehdashti et al., 2013).

Pharmacological Studies

In the realm of pharmacology, tetrahydroisoquinolines have been implicated in various studies. Millson et al. (1992) researched the effects of a selective 5-HT2 receptor antagonist (ICI 170,809) with a quinoline structure, highlighting its influence on platelet aggregation and pupillary responses, indicating the therapeutic potential and physiological effects of such compounds (Millson et al., 1992).

Unique Case Studies

Roivainen et al. (2011) presented an interesting case highlighting the unusual distribution of [11C]PK11195, a compound related to isoquinolines, used for assessing translocator protein activity. This study underlines the importance of understanding the biodistribution of such compounds in various medical and research applications (Roivainen et al., 2011).

Safety And Hazards

The compound is classified under GHS07 for safety, with the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The THIQ heterocyclic scaffold, to which “7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride” belongs, has garnered a lot of attention in the scientific community. This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on exploring the biological potential of these analogs, their structural-activity relationship (SAR), and their mechanism of action.

properties

IUPAC Name

7-bromo-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-12-5-4-8-2-3-10(11)6-9(8)7-12;/h2-3,6H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYZSZGQLKWZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

CAS RN

1263378-86-4
Record name Isoquinoline, 7-bromo-1,2,3,4-tetrahydro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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